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Foundational

An In-depth Technical Guide to Morpholino(1H-pyrazol-3-yl)methanone: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of the Morpholino(1H-pyrazol-3-yl)methanone core structure, a significant scaffold in the landscape of contemporary drug discovery and development. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Morpholino(1H-pyrazol-3-yl)methanone core structure, a significant scaffold in the landscape of contemporary drug discovery and development. We will delve into its chemical architecture, physicochemical properties, synthetic routes, and its role as a foundational element in the creation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Emergence of a Versatile Chemical Scaffold

The Morpholino(1H-pyrazol-3-yl)methanone moiety represents a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The fusion of the pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and the morpholine, a saturated six-membered heterocycle containing oxygen and nitrogen, linked by a carbonyl group, creates a molecule with a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic regions. This structural and electronic diversity allows for the generation of libraries of compounds with a wide range of pharmacological activities.

Derivatives of this core structure have shown promise in various therapeutic areas, including the treatment of neurological disorders and cancer.[1] This guide will dissect the fundamental aspects of the parent scaffold, providing a solid foundation for its application in drug design and development.

Chemical Structure and Physicochemical Properties

The core structure of Morpholino(1H-pyrazol-3-yl)methanone consists of a morpholine ring attached to a pyrazole ring via a carbonyl linker at the 3-position of the pyrazole.

Molecular Formula: C₈H₁₁N₃O₂ Molecular Weight: 181.19 g/mol

PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Weight 181.19Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
logP -0.6562 (for a related compound)[2]A negative logP suggests hydrophilicity, which can influence solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 44.81 Ų (for a related compound)[2]A TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from the pyrazole N-H)The presence of a hydrogen bond donor is critical for target binding.
Hydrogen Bond Acceptors 3 (two oxygen atoms and one nitrogen atom)Multiple hydrogen bond acceptors provide opportunities for strong interactions with biological targets.
Rotatable Bonds 1Limited rotatable bonds suggest a more rigid conformation, which can be favorable for binding affinity.

Synthesis Strategies: A General Approach

The synthesis of the Morpholino(1H-pyrazol-3-yl)methanone core can be conceptualized through a convergent strategy, typically involving the coupling of a pyrazole derivative with morpholine. A general and robust method involves the amidation of a pyrazole carboxylic acid.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product pyrazole_acid 1H-Pyrazole-3-carboxylic acid coupling Amide Coupling pyrazole_acid->coupling Carboxylic Acid Component morpholine Morpholine morpholine->coupling Amine Component final_product Morpholino(1H-pyrazol-3-yl)methanone coupling->final_product Yields

Caption: General synthetic workflow for Morpholino(1H-pyrazol-3-yl)methanone.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: 1H-pyrazole-3-carboxylic acid is activated to facilitate the subsequent amidation. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt).[3]

  • Amide Bond Formation: The activated pyrazole species is then reacted with morpholine in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A non-nucleophilic base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acid generated during the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and by-products. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure Morpholino(1H-pyrazol-3-yl)methanone.

This synthetic approach is versatile and can be adapted for the synthesis of a wide array of substituted analogs by using appropriately functionalized pyrazole carboxylic acids or morpholine derivatives.

Characterization and Analytical Methods

The structural confirmation and purity assessment of Morpholino(1H-pyrazol-3-yl)methanone and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum is expected to show characteristic signals for the pyrazole and morpholine rings. The protons on the morpholine ring adjacent to the oxygen and nitrogen atoms would appear as multiplets in the 3.5-4.0 ppm region. The pyrazole protons would appear in the aromatic region (around 6.5-8.0 ppm), with the N-H proton being a broad singlet at a higher chemical shift.[4][5][6]
¹³C NMR Spectroscopy The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of 160-170 ppm. Signals for the morpholine carbons would be observed around 40-70 ppm, while the pyrazole carbons would resonate in the 100-150 ppm region.[4]
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3200-3400 cm⁻¹.[7]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The Morpholino(1H-pyrazol-3-yl)methanone scaffold has been successfully utilized to develop potent and selective modulators of various biological targets. The ability to easily modify the pyrazole and morpholine rings allows for the fine-tuning of pharmacological properties.

Case Study: Sigma-1 (σ₁) Receptor Antagonists

A notable application of this scaffold is in the development of antagonists for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. A derivative, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has emerged as a clinical candidate for the treatment of neuropathic pain.[1] The morpholine and pyrazole moieties are crucial for its binding to the σ₁ receptor.

Signaling_Pathway cluster_drug Drug Action cluster_receptor Cellular Target cluster_effect Downstream Effect drug Morpholino-pyrazole Derivative (e.g., S1RA) sigma1 Sigma-1 (σ₁) Receptor drug->sigma1 Antagonizes modulation Modulation of Ion Channels sigma1->modulation Regulates neurotransmission Altered Neurotransmission modulation->neurotransmission Impacts pain_relief Analgesia/ Neuroprotection neurotransmission->pain_relief Leads to

Caption: Proposed mechanism of action for σ₁ receptor antagonists based on the Morpholino-pyrazole scaffold.

Other Potential Applications:

  • LRH-1 Antagonists: Derivatives of this scaffold have been reported as antagonists of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a role in cancer cell proliferation.

  • Antimicrobial Agents: The pyrazole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[8] The incorporation of the morpholine moiety could lead to the development of novel antibacterial and antifungal compounds.

Conclusion: A Scaffold with a Bright Future

The Morpholino(1H-pyrazol-3-yl)methanone core structure stands out as a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a range of biological targets make it an attractive starting point for the development of new therapeutics. Future research will likely see the exploration of this scaffold against an even broader array of targets, further solidifying its status as a privileged structure in drug discovery.

References

  • Molport. Compound (1-ethyl-1H-pyrazol-3-yl){4-[(morpholin-4-yl)methyl]azepan-1-yl}methanone. [Link]

  • PubChem. [3-(5-amino-4-methylpyridin-2-yl)-1H-pyrazol-5-yl]{(3R)-3-[(2-chloro-6-methoxyphenyl)methyl]morpholin-4-yl}methanone. [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Reddy, et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

  • Chemsrc. (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone. [Link]

  • EPA. (Morpholin-4-yl)(1-phenyl-5-propoxy-1H-pyrazol-3-yl)methanone - Exposure. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Spectral data for compounds. [Link]

  • Gene Tools, LLC. Morpholino History, Production, and Properties. [Link]

  • Google Patents. US9079895B2 - Morpholino compounds, uses and methods.
  • National Center for Biotechnology Information. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10]triazin-7(6H). [Link]

  • Gene Tools, LLC. Custom Morpholinos, Controls and End Modifications. [Link]

  • Google Patents. US8299206B2 - Method of synthesis of morpholino oligomers.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10]triazin-7(6H)-ones and Derivatives. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • EPA. [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl][1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone. [Link]

  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

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Exploratory

Technical Guide: Physicochemical Profiling of Pyrazole-Morpholine Scaffolds

Executive Summary The fusion of pyrazole and morpholine rings represents a "privileged scaffold" architecture in modern drug discovery, particularly within oncology (kinase inhibition) and CNS therapeutics. While the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazole and morpholine rings represents a "privileged scaffold" architecture in modern drug discovery, particularly within oncology (kinase inhibition) and CNS therapeutics. While the pyrazole moiety typically functions as the pharmacophoric "warhead"—mimicking the adenine ring of ATP to bind hinge regions—the morpholine ring is frequently deployed as a physicochemical modulator.

This guide analyzes the structural synergy between these two heterocycles. It moves beyond basic descriptions to explore how the electronic coupling between the pyrazole and morpholine determines ionization (pKa), lipophilicity (LogD), and metabolic fate.[1]

Structural Anatomy & Electronic Characterization[2]

To optimize this scaffold, one must understand the distinct electronic contributions of each ring and how the linker alters their properties.

The Pyrazole "Warhead"
  • Nature: 5-membered aromatic heterocycle (

    
    -excessive).
    
  • Role: Primary binding driver.

  • Electronic Behavior:

    • N1 (Pyrrole-like): Hydrogen Bond Donor (HBD).[1] Often substituted to prevent tautomerization.

    • N2 (Pyridine-like): Hydrogen Bond Acceptor (HBA).[1] Key for interacting with kinase hinge residues (e.g., Valine/Leucine backbone amides).[1]

    • Dipole: High dipole moment, contributing to polar interactions but potentially limiting membrane permeability if not balanced.[1]

The Morpholine "Solubilizer"
  • Nature: 6-membered saturated heterocycle containing oxygen and nitrogen.

  • Role: ADME optimization.

  • Electronic Behavior:

    • Ether Oxygen: A weak HBA that disrupts crystal lattice energy, significantly enhancing aqueous solubility without acting as a metabolic "soft spot" like a hydroxyl group.

    • Nitrogen Center: The basicity is the critical tunable parameter.

The "Linker Effect" (Critical Design Parameter)

The physicochemical profile changes drastically based on how the morpholine is attached to the pyrazole (or the core scaffold).

  • Aliphatic Linkage (Spacer): If separated by methylene groups (e.g., -CH2-CH2-), the morpholine nitrogen retains its aliphatic character (

    
    ).[1] It will be protonated at physiological pH, aiding solubility but potentially hindering passive permeability.[1]
    
  • Aromatic Linkage (Direct/Phenyl): If attached directly to an aromatic ring (e.g., N-phenylmorpholine), the nitrogen lone pair delocalizes into the

    
    -system.[1] The pKa drops precipitously (to 
    
    
    
    ). The molecule becomes neutral at physiological pH, improving permeability but reducing solubility relative to the protonated form.
Visualization: Scaffold Structure-Property Relationship (SPR)[1]

Scaffold_SPR Scaffold Pyrazole-Morpholine Hybrid Pyrazole Pyrazole Ring (Warhead) Scaffold->Pyrazole Morpholine Morpholine Ring (Modulator) Scaffold->Morpholine Linker Linker Type (Critical Decision) Scaffold->Linker Hinge Hinge Binding (H-Bond Acceptor) Pyrazole->Hinge N2 Interaction Solubility Aqueous Solubility (Lattice Disruption) Morpholine->Solubility Ether Oxygen Metab Metabolic Stability (Blocks CYP Oxid.) Morpholine->Metab vs. Piperidine pKa_High Aliphatic Linker pKa ~ 8.5 (Ionized) Linker->pKa_High pKa_Low Aromatic Linker pKa ~ 5.5 (Neutral) Linker->pKa_Low

Figure 1: Structure-Property Relationship (SPR) map detailing the functional roles of the pyrazole and morpholine moieties and the critical impact of the linker on ionization.

Key Physicochemical Parameters

The following table summarizes the shift in properties when transitioning from a standard lipophilic scaffold to a pyrazole-morpholine hybrid.

ParameterStandard Lipophilic Core (e.g., Diphenyl)Pyrazole-Morpholine HybridMechanistic Rationale
LogP (Lipophilicity) High (> 4.[1]0)Moderate (2.0 – 3.5)The morpholine oxygen lowers LogP by ~1.0–1.5 units compared to cyclohexyl/piperidine analogs due to polarity [1].
Aqueous Solubility Low (< 1 µM)High (> 50 µM)Ether oxygen accepts H-bonds from water; if basic N is present, ionization further aids solvation.[1]
pKa (Basicity) N/A (Neutral)Tunable (5.0 – 8.[1]7)Design Choice: Linker length determines if the drug is a cation or neutral species in the blood (pH 7.4).
Lattice Energy High (High MP)LoweredMorpholine's non-planar, "chair" conformation disrupts efficient crystal packing compared to flat aromatic rings.[1]
PSA (Polar Surface Area) < 40 Ų60 – 90 ŲPyrazole N + Morpholine O/N add ~30–40 Ų to PSA, keeping it within the ideal oral absorption range (< 140 Ų).[1]

ADME Implications & Metabolic Stability

Metabolic Soft Spots

While morpholine is often cited as a "metabolic blocker" (replacing metabolically labile piperidines), it is not inert .[1]

  • N-Dealkylation: The bond between the morpholine nitrogen and the scaffold is the primary site of CYP450 attack (oxidative dealkylation).[2]

  • Ring Oxidation: Unlike piperidine (oxidized at C4), morpholine is susceptible to oxidation at C2 or C3 (alpha to the heteroatoms), leading to ring opening (lactam formation) [2].[1]

  • Pyrazole Oxidation: The pyrazole ring itself is generally stable, but N-alkylation sites on the pyrazole are susceptible to dealkylation.

Permeability vs. Solubility Trade-off[1]
  • The Problem: High solubility (via an aliphatic morpholine linker, pKa ~8.5) often results in poor passive permeability because the molecule is 90% ionized at pH 7.4.

  • The Solution: Use an electron-withdrawing aromatic linker or a fluorinated spacer to drop the morpholine pKa to ~6.5. This ensures a significant fraction (~10%) exists as the neutral species to cross membranes, while the equilibrium re-establishes rapidly [3].

Experimental Protocols

To validate these properties, we rely on Thermodynamic Solubility (the gold standard) rather than Kinetic Solubility (which is prone to supersaturation artifacts).[1]

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility of the crystalline solid at equilibrium.

  • Preparation: Weigh 1–2 mg of crystalline solid into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 500 µL of buffer (e.g., PBS pH 7.4, or SGF pH 1.2).

    • Note: Ensure excess solid remains visible.[3] If it dissolves completely, add more solid.[1]

  • Incubation:

    • Agitate at 25°C (or 37°C) for 24 hours using a rotary shaker.

    • Why 24h? To allow metastable polymorphs to convert to the stable thermodynamic form.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter using a PVDF filter (0.22 µm).

    • Critical: Pre-saturate the filter with the solution to prevent drug loss due to non-specific binding.

  • Quantification:

    • Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS.

    • Compare against a standard curve prepared in DMSO.

Protocol 2: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant to predict charge state at physiological pH.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (ionic strength adjuster) with varying ratios of Methanol/Water if the compound is insoluble in pure water (Yasuda-Shedlovsky extrapolation).

  • Titration:

    • Acidify solution to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis: The inflection point of the titration curve represents the pKa.

    • Validation: For pyrazole-morpholine, expect two events: Pyrazole N (very weak acid, pKa > 12, often not seen) and Morpholine N (base, pKa 5–9).[1]

Visualization: Experimental Workflow

Solubility_Protocol Start Start: Crystalline Solid (Pyrazole-Morpholine) Step1 Add Buffer (pH 7.4) Ensure Excess Solid Start->Step1 Step2 Equilibration 24 Hours @ 25°C Step1->Step2 Step3 Phase Separation Centrifuge/Filter (PVDF) Step2->Step3 Decision Is Filtrate Clear? Step3->Decision Decision->Step3 No (Re-filter) Analysis HPLC-UV / LC-MS Quantification Decision->Analysis Yes Result Thermodynamic Solubility (µg/mL) Analysis->Result

Figure 2: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium conditions are met to avoid false positives from supersaturation.

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from [1]

  • Kume, T., et al. (2020).[1] Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic & Medicinal Chemistry. Retrieved from

  • Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. (Contextual citation for LogD/Solubility trade-offs).

  • Evotec. (2025).[4] Thermodynamic Solubility Assay Protocol. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Foundational text on Morpholine/Pyrazole utility).

Sources

Foundational

Introduction: The Strategic Union of Morpholine and Pyrazole in Modern Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of Morpholine-Functionalized Pyrazoles Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of Morpholine-Functionalized Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of specific heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the morpholine and pyrazole moieties have emerged as privileged structures, frequently employed to optimize the pharmacological and pharmacokinetic profiles of drug candidates.[1] The morpholine ring, a saturated heterocycle, is prized for its ability to enhance aqueous solubility, modulate basicity, and often improve metabolic stability.[2][3] Concurrently, the pyrazole ring, an aromatic diazole, is recognized for its metabolic resilience and its utility as a bioisostere for other aromatic systems, contributing to improved potency and favorable drug-like properties.[4][5][6]

This guide provides a deep-dive into the metabolic stability of molecules functionalized with both morpholine and pyrazole groups. We will explore the underlying chemical principles that govern their metabolic fate, detail the authoritative in vitro methodologies for their assessment, and discuss strategies for interpreting the resulting data to guide lead optimization. The objective is to equip drug discovery professionals with the expert insights and practical protocols necessary to confidently advance compounds with superior metabolic profiles.

Section 1: Foundational Principles of Metabolism for Morpholine-Pyrazole Scaffolds

A compound's metabolic stability is its susceptibility to biotransformation by the body's enzymatic machinery, a critical determinant of its half-life, bioavailability, and overall therapeutic efficacy.[7][8][9] This process is broadly divided into Phase I and Phase II reactions, primarily occurring in the liver.[7]

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, most commonly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[7][9]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), facilitating excretion.[7][10]

Metabolic Profile of the Morpholine Moiety

The morpholine ring is generally considered a metabolically robust scaffold.[11][12] The electron-withdrawing nature of the oxygen atom decreases the basicity of the nitrogen atom compared to analogous rings like piperidine, which can reduce its susceptibility to CYP-mediated oxidation.[11] However, it is not metabolically inert. Key metabolic pathways include:

  • Oxidative Ring Opening: The most significant metabolic liability can be the cleavage of the C-N bond, often initiated by a cytochrome P450, leading to the formation of an amino acid intermediate.[13]

  • C-Hydroxylation: Oxidation can occur on the carbon atoms adjacent (alpha) to the nitrogen or oxygen, though this is often less favorable than in more electron-rich systems.[11]

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger molecular scaffold, cleavage of the bond connecting it to the rest of the molecule can occur.[11]

Metabolic Profile of the Pyrazole Moiety

The pyrazole ring is noted for its high degree of metabolic stability, a key reason for its increased use in recently approved drugs.[4] Its aromaticity and the presence of two nitrogen atoms render it relatively resistant to oxidative cleavage.[14] Potential metabolic routes include:

  • Ring Oxidation: While the ring itself is stable, oxidation can occur, particularly mediated by enzymes like CYP2E1.[14][15]

  • N-Glucuronidation: A common Phase II pathway where glucuronic acid is attached to one of the ring nitrogens, facilitating elimination.[14]

  • N-Dealkylation: For N-substituted pyrazoles, cleavage of the N-substituent is a possible metabolic route.[14]

Integrated Metabolism of Morpholine-Functionalized Pyrazoles

When combined, the metabolic profile of a morpholine-functionalized pyrazole is not merely the sum of its parts. The electronic interplay between the two rings and the nature of the linker connecting them dictate the most likely sites of metabolism, or "metabolic hotspots." Understanding these potential liabilities is crucial for designing robust in vitro assays.

Caption: Potential metabolic pathways for a generic morpholine-functionalized pyrazole scaffold.

Section 2: Authoritative In Vitro Assays for Stability Assessment

To evaluate metabolic stability during drug discovery, a tiered approach using in vitro systems is standard practice.[8] These assays provide quantitative data to rank-order compounds and predict in vivo pharmacokinetic behavior.[10][16]

The Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its high-throughput nature and its specific focus on Phase I metabolism.[17] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[18]

Causality Behind Experimental Choices:

  • Why Microsomes? To specifically isolate the contribution of CYP enzymes to a compound's metabolism, providing a clear picture of its susceptibility to oxidative pathways.[19]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. A regenerating system (e.g., G6P/G6PDH) ensures a constant supply of NADPH throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor.[20][21]

  • Why Quench with Cold Acetonitrile? The cold temperature and organic solvent immediately stop all enzymatic activity and precipitate the microsomal proteins, effectively freezing the reaction at a specific time point for accurate analysis.[20]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM final) pre_inc Pre-warm Microsomes and Compound prep_cpd->pre_inc prep_mic Prepare Liver Microsomes (e.g., 0.5 mg/mL) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Cold Acetonitrile + Internal Std. sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of an NADPH regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) as per the manufacturer's instructions.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration.

    • Prepare positive control compounds (e.g., Diclofenac for high turnover, Propranolol for moderate turnover).[21]

    • Prepare the termination solution: ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Procedure: [20]

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the diluted microsomal solution to achieve a final protein concentration of 0.5 mg/mL.

    • Self-Validation: Include a negative control incubation for each compound where the NADPH regenerating system is replaced with buffer. This confirms that compound loss is enzyme-dependent.[21]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold termination solution. The "0 minute" sample is taken immediately after adding NADPH.

  • Sample Analysis:

    • Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[10]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[8][10]

The Hepatocyte Stability Assay

This assay represents a more physiologically relevant in vitro model because intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, and also account for cellular uptake.[10][22]

Causality Behind Experimental Choices:

  • Why Hepatocytes? To get a comprehensive view of a compound's metabolic fate, including contributions from both Phase I and Phase II enzymes, as well as transporter-mediated uptake into the cell.[22] This provides a more accurate prediction of in vivo hepatic clearance.

  • Why Suspension Culture? For short-term incubations (typically up to 2-4 hours), suspension cultures of cryopreserved hepatocytes are convenient and provide excellent metabolic activity.[10][16] For low-turnover compounds, plated monolayer cultures can be used for longer incubations.[23]

  • Why Specific Cell Density? The hepatocyte concentration (e.g., 0.5 x 10⁶ viable cells/mL) is optimized to ensure sufficient enzymatic capacity to metabolize the compound without being so high that other factors (like substrate depletion) limit the reaction.[10][24]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM final) start_rxn Initiate Reaction by Adding Compound prep_cpd->start_rxn prep_hep Thaw & Prepare Hepatocytes (0.5 x 10⁶ cells/mL) equilibrate Equilibrate Hepatocyte Suspension prep_hep->equilibrate prep_media Prepare Incubation Media prep_media->equilibrate equilibrate->start_rxn sampling Sample at Time Points (0, 15, 30, 60, 120 min) start_rxn->sampling quench Quench with Cold Acetonitrile + Internal Std. sampling->quench centrifuge Centrifuge to Pellet Debris & Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Experimental Protocol: Hepatocyte Stability

  • Reagent Preparation:

    • Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed medium.

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell density to 0.5 x 10⁶ viable cells/mL.[24]

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II).[22]

    • Prepare the termination solution: ice-cold acetonitrile containing an internal standard.

  • Incubation Procedure: [22][25]

    • Add the hepatocyte suspension to a 96-well plate.

    • Self-Validation: Include negative control wells with heat-inactivated hepatocytes or media-only incubations to assess non-enzymatic degradation.[10]

    • Equilibrate the plate at 37°C in a shaking incubator for 10-15 minutes.[24]

    • Initiate the reaction by adding the test compound (final concentration 1 µM, final DMSO concentration <0.25%).

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into the cold termination solution.

  • Sample Analysis:

    • Centrifuge the termination plate to pellet cell debris and protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • As with the microsomal assay, plot the ln(% remaining) vs. time to determine the elimination rate constant (k) and half-life (t½).

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10⁶) .[10]

Section 3: Data Interpretation and Strategic Application

The quantitative outputs from these assays—half-life and intrinsic clearance—are used to classify compounds and guide structural modifications.

Interpreting Quantitative Stability Data

The data allows for a direct comparison of compound stability. While classification can vary by organization, a general framework is useful for decision-making.

Intrinsic Clearance (CLint) Value (µL/min/10⁶ cells)Inferred In Vivo Hepatic ClearanceStability ClassificationTypical Action
< 5LowHigh Stability Advance compound, low risk of metabolic liability.
5 - 50IntermediateModerate Stability Acceptable for many targets, may require optimization.
> 50HighLow Stability High risk for rapid in vivo clearance. Requires optimization.

Table based on general industry practice and interpretation of in vitro-in vivo extrapolation principles.[25]

Structure-Metabolism Relationships (SMR) for Optimization

When a promising compound exhibits poor metabolic stability, the goal is to modify its structure to block the metabolic hotspot without losing pharmacological activity.

  • Blocking Oxidative Sites: If metabolite identification reveals a specific carbon atom is being hydroxylated, introducing an electron-withdrawing group like fluorine at or near that position can shield it from CYP-mediated attack.[26] For example, replacing a metabolically labile piperidine ring with a more polar and less easily oxidized morpholine ring can significantly improve stability.[26]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes.[9][26] The inherent polarity of the morpholine ring is advantageous in this regard. Further reducing the overall lipophilicity (cLogP) of the molecule by modifying other substituents can decrease metabolic turnover.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the enzyme's active site from accessing it, thereby slowing the rate of metabolism.

Conclusion

The metabolic stability of morpholine-functionalized pyrazoles is a critical parameter that profoundly influences their potential as successful drug candidates. The inherent stability of both the morpholine and pyrazole scaffolds provides a strong foundation, but a thorough understanding of their potential metabolic liabilities is essential. By employing robust and well-validated in vitro assays, such as the microsomal and hepatocyte stability assays detailed here, researchers can generate reliable quantitative data. This data, when integrated with an understanding of structure-metabolism relationships, empowers medicinal chemists to rationally design and select compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. RSC Medicinal Chemistry.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Morpholine – Knowledge and References. Taylor & Francis Online.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Services for in vitro Metabolism research. Admescope.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites With the BACE1 Inhibitor GNE-892 in R
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Hep
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH (IJPPR).
  • Metabolic stability assay in human, rat, dog or mouse hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical and Medical Research.
  • Microsomal Stability Assay.
  • Effect of pyrazole, cobalt and phenobarbital on mouse liver cytochrome P-450 2a-4/5 (Cyp2a-4/5) expression. PMC.
  • Determination of Microsomal Stability by UPLC -MS/MS.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Roles of Human Liver Cytochrome P450 Enzymes in Ten
  • Factors affecting human heterocyclic amine intake and the metabolism of PhIP. PubMed.
  • Pyrazole derivatives as cytochrome p450 inhibitors.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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Protocols & Analytical Methods

Method

Streamlined Synthesis of Pyrazole-3-Carboxamides: A High-Efficiency One-Pot Protocol Using Acid Chlorides

An Application Note for Medicinal and Process Chemistry Professionals Abstract The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Specifically, pyrazole-3-carboxamides are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] Traditional multi-step syntheses of these compounds often involve the isolation of intermediates, leading to reduced overall yields, increased consumption of time and resources, and significant solvent waste.[4][5] This application note details an efficient and robust one-pot protocol for the synthesis of N-substituted pyrazole-3-carboxamides, proceeding via an in situ generated pyrazole-3-carbonyl chloride intermediate. By eliminating the need for isolation and purification of the reactive acid chloride, this telescoping synthesis enhances pot and step economy, aligns with the principles of green chemistry, and provides a rapid pathway to diverse compound libraries essential for drug development programs.[6][7]

Rationale and Mechanistic Insight

The strategic advantage of this one-pot approach lies in the sequential execution of two fundamental reactions within a single vessel: the conversion of a stable pyrazole-3-carboxylic acid to a highly reactive pyrazole-3-carbonyl chloride, followed immediately by its amidation.[4][5]

Stage 1: Formation of the Pyrazole-3-Carbonyl Chloride

The synthesis commences with the activation of the carboxylic acid group. Thionyl chloride (SOCl₂) is an exemplary reagent for this transformation. Its selection is based on sound chemical principles: the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperature.[8] This facilitates their removal from the reaction mixture, shifting the equilibrium towards the formation of the acid chloride in accordance with Le Châtelier's principle and simplifying the subsequent reaction step.

Stage 2: In Situ Amidation

Once the acid chloride is formed, the corresponding amine is introduced directly into the reaction vessel. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acid chloride. This nucleophilic acyl substitution reaction is highly favorable and typically rapid. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated during the reaction.[1] This is critical as it prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.

The entire sequence avoids the handling of the often moisture-sensitive and highly reactive acid chloride intermediate, enhancing safety and operational simplicity.

One-Pot Synthesis Workflow

The logical flow of the one-pot procedure is designed to maximize efficiency and yield by controlling the sequential introduction of reagents.

G cluster_0 One-Pot Reaction Vessel Start Pyrazole-3-Carboxylic Acid in Anhydrous Solvent (e.g., THF, DCM) Reagent1 Add Thionyl Chloride (SOCl₂) (Catalytic DMF optional) Start->Reagent1 Step A Step1 Acid Chloride Formation (Reflux or RT) Byproducts (SO₂, HCl) evolve Reagent1->Step1 Step2 Remove Excess SOCl₂ (Under Vacuum) Step1->Step2 Intermediate In Situ Pyrazole-3-Carbonyl Chloride (Not Isolated) Step2->Intermediate Reagent2 Add Amine (R₂-NH₂) + Tertiary Base (e.g., TEA) at 0 °C to RT Intermediate->Reagent2 Step B Step3 Amidation Reaction Reagent2->Step3 End Final Pyrazole-3-Carboxamide Product Step3->End

Sources

Application

Using Morpholino(1H-pyrazol-3-yl)methanone as a fragment in kinase inhibitor design

This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Discovery (FBDD). It details the utility, synthesis, and elaboration of Morpholino(1H-pyrazol-3-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Discovery (FBDD). It details the utility, synthesis, and elaboration of Morpholino(1H-pyrazol-3-yl)methanone (MPM), a privileged scaffold for targeting the ATP-binding site of protein kinases.

Executive Summary

Morpholino(1H-pyrazol-3-yl)methanone (MPM) represents a high-value "seed" fragment for kinase inhibitor campaigns. It combines a classic hinge-binding motif (pyrazole) with a solubility-enhancing vector (morpholine) linked via a rigid carbonyl interface. This guide provides a validated workflow for synthesizing this fragment, characterizing its binding via Surface Plasmon Resonance (SPR), and utilizing it as a starting point for lead optimization.

Key Physicochemical Profile (Fragment Rule of 3)
PropertyValueStatus
MW 181.19 DaPass (<300)
cLogP ~0.2Pass (<3)
H-Bond Donors 1 (Pyrazole NH)Pass (<3)
H-Bond Acceptors 4 (N, O)Pass (<3)
PSA ~55 ŲIdeal

Structural Rationale & Pharmacophore

The MPM fragment is designed to occupy the ATP-binding pocket with a specific dual-function mode of action:

  • Hinge Region Interaction (The Anchor): The 1H-pyrazole moiety acts as a bidentate ligand. The N1-H serves as a hydrogen bond donor to the hinge region backbone (e.g., Glu residue), while the N2 serves as an acceptor (e.g., Leu/Met backbone NH).

  • Solvent Channel Orientation (The Tail): The carbonyl linker directs the morpholine ring toward the solvent-exposed region. This is critical for physicochemical properties, preventing the "molecular obesity" often seen in late-stage lead optimization by establishing solubility early.

  • Growth Vectors:

    • C4-Position: Ideal for accessing the hydrophobic back pocket (Gatekeeper residue interaction).

    • N1-Position: Can be substituted to reach the ribose pocket, though this often sacrifices the donor capability.

Pathway Visualization: Fragment-to-Lead Workflow

FBDD_Workflow Library Fragment Library (MPM Scaffold) Screen Biophysical Screening (SPR / STD-NMR) Library->Screen Kd > 100µM Hit_Val Hit Validation (X-ray / Competition) Screen->Hit_Val Confirmed Binder Elaboration Synthetic Elaboration (C4/N1 Vectors) Hit_Val->Elaboration Growth Strategy Lead Potent Kinase Inhibitor (<100 nM) Elaboration->Lead SAR Optimization

Figure 1: Strategic workflow for utilizing MPM in a fragment-based campaign.

Protocol A: Chemical Synthesis of MPM

Objective: Scalable synthesis of the core fragment from commercially available starting materials.

Reagents:

  • 1H-Pyrazole-3-carboxylic acid (CAS: 1621-91-6)

  • Morpholine (CAS: 110-91-8)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1H-Pyrazole-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Coupling Agent Addition: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester. Note: HOBt suppresses racemization and improves yield, though not strictly necessary for achiral pyrazoles, it aids reaction kinetics.

  • Amine Addition: Add Morpholine (1.2 eq) dropwise. Add DIPEA (2.0 eq) if the morpholine is a salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl (to remove unreacted morpholine/EDCI), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield Morpholino(1H-pyrazol-3-yl)methanone as a white solid.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show pyrazole protons (~7.8, 6.7 ppm) and morpholine methylene multiplets (~3.6 ppm).

Synthesis Scheme Visualization

Synthesis SM1 1H-Pyrazole-3-carboxylic acid Product Morpholino(1H-pyrazol-3-yl)methanone SM1->Product SM2 Morpholine SM2->Product Reagents EDCI / HOBt / DMF Reagents->Product Amide Coupling

Figure 2: One-step amide coupling synthesis route.

Protocol B: Biophysical Validation (SPR)

Since fragments typically exhibit low affinity (K_d in µM-mM range), Surface Plasmon Resonance (SPR) is the gold standard for validation.

Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran).

Protocol:

  • Immobilization: Immobilize the target Kinase (e.g., CDK2, Aurora A) via standard amine coupling to a density of ~3000-5000 RU. High density is required for low-affinity fragments.

  • Buffer Preparation: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Critical: Match DMSO concentration exactly in running buffer and samples to avoid bulk refractive index errors.

  • Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk shifts.

  • Injection: Inject MPM fragment in a concentration series (e.g., 0, 10, 50, 100, 250, 500 µM).

    • Contact time: 30s.

    • Dissociation time: 15s (Fast off-rates are characteristic of specific fragment binding).

  • Analysis: Fit data to a 1:1 steady-state affinity model. Do not attempt kinetic fitting for fast-on/fast-off binders.

Success Criteria:

  • Square-wave sensorgrams (rapid equilibrium).

  • Dose-dependent response.[2][3]

  • No super-stoichiometric binding (R_max should match theoretical max based on MW).

Design Strategy: Fragment Elaboration

Once binding is confirmed, the MPM fragment serves as a scaffold for "Fragment Growing."

Vector 1: The C4-Position (Gatekeeper Access)

The C4 position of the pyrazole points toward the "Gatekeeper" residue and the hydrophobic back pocket.

  • Chemistry: Halogenation (NCS/NBS) of the MPM fragment yields the 4-halo derivative.

  • Coupling: Suzuki-Miyaura coupling with aryl boronic acids allows extension into the back pocket.

  • Target: Bulky hydrophobic groups (e.g., isopropyl-phenyl) here can improve potency from µM to nM.

Vector 2: The Carbonyl Linker (Solubility/Interaction)

The carbonyl oxygen acts as an H-bond acceptor.

  • Modification: If the carbonyl is not engaging in crucial H-bonds, the morpholine can be varied to piperazine (introducing a secondary amine for further derivatization) or substituted piperidines to reach specific solvent-exposed residues (e.g., Asp/Glu).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advances in chemistry and biology." Nature Reviews Drug Discovery. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT9283), a novel, potent and selective Aurora kinase inhibitor." Journal of Medicinal Chemistry. Link

  • Baggio, C., et al. (2018). "Pyrazoles as Key Scaffolds for the Development of Kinase Inhibitors."[2][4] Molecules. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Morpholino-Pyrazole Derivatives

Introduction: The Strategic Fusion of Morpholine and Pyrazole Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Morpholine and Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide focuses on the synthesis of hybrid molecules incorporating two such pharmacologically significant scaffolds: morpholine and pyrazole. The morpholine ring, a saturated heterocycle, is frequently employed in medicinal chemistry to enhance the physicochemical properties of drug candidates.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, contributing to a more favorable pharmacokinetic profile.[3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component in a multitude of approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

The convergence of these two scaffolds into a single molecular entity presents a compelling strategy for the development of novel therapeutics. However, traditional synthetic approaches to such complex heterocyclic systems often involve lengthy reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[6][7][8] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[9][10]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of morpholino-pyrazole derivatives. It details field-proven protocols, explains the causality behind experimental choices, and presents comparative data to underscore the advantages of this modern synthetic approach.

Underlying Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This process is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[11]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the syntheses described herein, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating of the bulk reaction mixture.[12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move through the solution under the influence of the oscillating electric field, creating an electric current. The resistance of the solution to this current flow results in the generation of heat.[11]

This direct "in-core" heating mechanism leads to a rapid temperature increase and can create localized superheating effects, which can accelerate reaction rates beyond what is achievable with conventional heating at the same measured bulk temperature.[6]

Synthetic Strategy: A Two-Step Approach to Morpholino-Pyrazole Derivatives

A robust and versatile method for the synthesis of morpholino-pyrazole derivatives involves a two-step sequence:

  • Claisen-Schmidt Condensation: Synthesis of a morpholino-substituted chalcone intermediate.

  • Cyclocondensation Reaction: Reaction of the chalcone with a hydrazine derivative under microwave irradiation to form the pyrazole ring.

This approach allows for a high degree of structural diversity, as various substituted benzaldehydes and hydrazines can be employed to generate a library of target compounds.

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Morpholino-Substituted Chalcone

This protocol details the synthesis of (E)-1-(4-morpholinophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a key intermediate for the subsequent pyrazole synthesis.

Materials:

  • 1-(4-morpholinophenyl)ethanone

  • 4-nitrobenzaldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1-(4-morpholinophenyl)ethanone (1.0 mmol, 205 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151 mg).

  • Add ethanol (3 mL) to dissolve the reactants.

  • Add 1 mL of a 40% aqueous KOH solution to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 W, with a temperature target of 80°C, for 5 minutes. Maintain stirring throughout the irradiation.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to yield the pure chalcone.

Causality of Experimental Choices:

  • Base Catalyst (KOH): The Claisen-Schmidt condensation is a base-catalyzed aldol condensation. KOH deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the carbonyl carbon of the aldehyde.

  • Microwave Irradiation: Microwave heating accelerates the condensation reaction, significantly reducing the reaction time compared to conventional refluxing, which can take several hours.[2]

  • Ethanol as Solvent: Ethanol is a polar solvent that effectively absorbs microwave energy and is a good solvent for the reactants.

Protocol 2: Microwave-Assisted Synthesis of a Morpholino-Pyrazole Derivative

This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate to form the target morpholino-pyrazole derivative.

Materials:

  • (E)-1-(4-morpholinophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve the chalcone intermediate (1.0 mmol, 338 mg) in ethanol (5 mL).

  • Add hydrazine hydrate (1.5 mmol, 0.075 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200 W, with a temperature target of 100°C, for 10 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure morpholino-pyrazole derivative.

Causality of Experimental Choices:

  • Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

  • Glacial Acetic Acid: Acts as a catalyst for the cyclocondensation reaction.

  • Microwave Irradiation: Dramatically accelerates the cyclization process, which often requires prolonged refluxing under conventional conditions.[13] The direct heating ensures a rapid and uniform temperature profile, leading to a cleaner reaction with fewer byproducts.[12]

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis over conventional heating methods are most evident in the significant reduction in reaction times and often improved product yields.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-12 hours)Minutes (e.g., 5-15 minutes)
Typical Yield Good (e.g., 70-85%)Often higher (e.g., 80-95%)
Energy Consumption HighLow
Temperature Gradient Non-uniformUniform
Process Control Less preciseHighly reproducible

This data is a generalized comparison based on literature reports for similar heterocyclic syntheses.[3][7]

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the logical flow of the experimental protocols.

Synthetic Pathway A 1-(4-morpholinophenyl)ethanone C Morpholino-substituted Chalcone A->C + B (KOH, Ethanol, MW) B 4-Nitrobenzaldehyde E Morpholino-Pyrazole Derivative C->E + D (Acetic Acid, Ethanol, MW) D Hydrazine Hydrate

Caption: Synthetic pathway for morpholino-pyrazole derivatives.

Experimental Workflow cluster_0 Protocol 1: Chalcone Synthesis cluster_1 Protocol 2: Pyrazole Synthesis P1_1 Mix Reactants and Solvent P1_2 Microwave Irradiation (5 min) P1_1->P1_2 P1_3 Work-up and Isolation P1_2->P1_3 P1_4 Purification (Recrystallization) P1_3->P1_4 P2_1 Mix Chalcone and Hydrazine P1_4->P2_1 Intermediate P2_2 Microwave Irradiation (10 min) P2_1->P2_2 P2_3 Work-up and Isolation P2_2->P2_3 P2_4 Purification (Recrystallization) P2_3->P2_4

Caption: Experimental workflow for the two-step synthesis.

Conclusion: A Superior Method for Heterocyclic Synthesis

The protocols and data presented in this guide unequivocally demonstrate that microwave-assisted synthesis is a superior alternative to conventional heating for the preparation of morpholino-pyrazole derivatives. The dramatic reduction in reaction times, coupled with high yields and cleaner reaction profiles, translates to increased efficiency and productivity in a research and development setting.[7] Furthermore, the principles of "green chemistry," such as reduced energy consumption and the potential for solvent-free reactions, align with modern sustainable laboratory practices. While conventional heating remains a viable option, the compelling advantages of microwave-assisted synthesis make it the recommended method for the rapid and efficient production of this important class of heterocyclic compounds.

References

  • Kidwai, M., Aryal, R. K., & Misra, P. (Year). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, Volume(Issue), pages. [Link not available]
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Swarnkar, D., Ameta, R., & Vyas, R. (Year). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

  • Ashid, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Alam, M. M., et al. (2013). MICROWAVE ASSISTED ONE POT SYNTHESIS OF SOME PYRAZOLE DERIVATIVES AS A SAFER ANTI-INFLAMMATORY AND ANALGESIC AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • Alam, M. M., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. PubMed. [Link]

  • Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. [Link]

  • (Year). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Parashar, B., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. ResearchGate. [Link]

  • (Year). Microwave-assisted one-pot synthesis of pyrazole derivatives. ResearchGate. [Link]

  • (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

  • (2026). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. [Link]

  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Deshmukh, S. J., & Meshram, Y. K. (2015). Microwave Assisted Synthesis of Novel Fused Pyrazolines. Worldwidejournals.com. [Link]

  • (Year). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Journal Not Specified. [Link]

  • Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

Application

Application Note: Scalable Manufacturing of Pyrazole-3-Carboxylic Acid Morpholides

Executive Summary The pyrazole-3-carboxamide morpholide motif is a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban intermediates), fungicides, and kinase inhibitors. While laboratory-scale synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-3-carboxamide morpholide motif is a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban intermediates), fungicides, and kinase inhibitors. While laboratory-scale synthesis often utilizes expensive peptide coupling agents (HATU, EDC), these are economically and environmentally unviable at the kilogram-to-ton scale.

This guide details a Process of Record (POR) for the scalable manufacturing of these amides. We prioritize the 1,1'-Carbonyldiimidazole (CDI) route due to its "self-validating" kinetics and benign byproduct profile, while providing a secondary protocol using Thionyl Chloride (SOCl₂) for sterically demanding substrates.

Strategic Route Assessment

Before initiating the batch, the process chemist must select the activation strategy based on the specific pyrazole substitution pattern.

Table 1: Activation Strategy Matrix
FeatureRoute A: CDI (Recommended) Route B: Acid Chloride (SOCl₂) Route C: Mixed Anhydride
Scale Suitability High (kg to ton)High (kg to ton)Medium (kg)
Atom Economy Good (Byproduct: Imidazole + CO₂)Fair (Byproduct: SO₂ + HCl)Poor (Byproduct: Pivalic acid)
Safety Profile Manageable: CO₂ off-gassing.Hazardous: Corrosive HCl/SO₂ gas.Moderate: Thermal instability.
Moisture Sensitivity High (Hydrolysis of reagent)ModerateHigh
Purification Aqueous wash removes imidazole.Distillation/Crystallization often required.Aqueous wash.[1][2][3]
Substrate Scope General (Excellent for N-alkyl pyrazoles).Sterically hindered acids.Acid-sensitive substrates.[4]

Core Protocol: CDI-Mediated One-Pot Coupling

Rationale: This method is designated as the primary POR because it is a "One-Pot, Two-Stage" process. The evolution of CO₂ serves as a visual and manometric indicator of reaction progress, making the system self-validating .

Reaction Mechanism & Stoichiometry

The reaction proceeds via an acyl-imidazole intermediate.

  • Stage 1 (Activation): Pyrazole-COOH + CDI

    
     Acyl-Imidazole + Imidazole + CO₂
    
    
    
  • Stage 2 (Coupling): Acyl-Imidazole + Morpholine

    
     Pyrazole-Morpholide + Imidazole
    

Critical Insight (N-H Pyrazoles): If the pyrazole nitrogen (N1) is unsubstituted, it is acidic (


). CDI will react with both the carboxylic acid and the N1-H. You must use 2.2 equivalents  of CDI to ensure complete activation, or protect N1 prior to amidation.
Visual Workflow (DOT Diagram)

CDI_Workflow start Start: Pyrazole Acid Charge cdi_add Add CDI (1.1 - 1.2 eq) Solvent: MeTHF or DMF start->cdi_add activation Activation Phase (Temp: 20-40°C) cdi_add->activation check Self-Validation: Has CO2 bubbling stopped? activation->check check->activation No (Wait) morph_add Add Morpholine (1.1 eq) (Controlled Rate) check->morph_add Yes (Intermediate Ready) coupling Coupling Phase (Temp: RT to 50°C) morph_add->coupling quench Quench with Water (Hydrolyzes excess CDI) coupling->quench workup Phase Separation (Product in Org, Imidazole in Aq) quench->workup

Figure 1: Logic flow for the CDI-mediated synthesis, emphasizing the CO₂ cessation checkpoint.

Step-by-Step Protocol (100g Scale)

Reagents:

  • Pyrazole-3-carboxylic acid derivative (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.15 equiv)

  • Morpholine (1.10 equiv)

  • Solvent: 2-Methyltetrahydrofuran (MeTHF) (8-10 volumes) – Selected for green profile and easy phase separation.

Procedure:

  • Charging: Charge the reactor with Pyrazole-3-carboxylic acid and MeTHF. Stir to form a slurry.

  • Activation (The Critical Step):

    • Add CDI portion-wise over 30 minutes.

    • Observation: Endothermic reaction accompanied by vigorous CO₂ evolution.

    • Control: Maintain temperature between 20–25°C. Do not seal the reactor; ensure venting.

    • Validation: Stir for 1–2 hours. The reaction is considered "Active" only when gas evolution ceases and the slurry often clears to a solution (acyl-imidazole formation).

  • Amidation:

    • Add Morpholine dropwise over 20 minutes.

    • Exotherm Alert: This step is exothermic. Maintain internal temperature

      
      .
      
    • Stir at room temperature for 2–4 hours.

  • IPC (In-Process Control): Analyze via HPLC. Target: <1% residual activated ester.

  • Workup:

    • Add water (5 volumes) to quench excess CDI (forms CO₂ + imidazole).

    • Agitate for 15 minutes and settle.

    • Phase Cut: The product remains in MeTHF; imidazole and unreacted morpholine salts partition into the aqueous layer.

    • Wash organic layer with 1M HCl (removes trace morpholine) followed by saturated NaHCO₃.

  • Isolation: Crystallize by solvent swap to Heptane/IPA or concentrate to dryness depending on product properties.

Alternative Protocol: Acid Chloride (SOCl₂)

Context: Use this route if the CDI method fails due to steric hindrance or if the specific pyrazole substrate has low solubility in MeTHF/DMF.

Workflow Diagram

SOCl2_Workflow sub1 Pyrazole Acid + Toluene reagent Add SOCl2 + Cat. DMF sub1->reagent reflux Reflux (80°C) Off-gas Scrubbing reagent->reflux distill Distill Excess SOCl2 (Critical for Purity) reflux->distill couple Add Morpholine + Base (TEA/NaOH) distill->couple

Figure 2: The Acid Chloride route requires an intermediate distillation step to remove excess thionyl chloride.

Protocol Summary
  • Suspend Pyrazole acid in Toluene (or DCM).

  • Add Thionyl Chloride (1.5 equiv) and catalytic DMF (0.05 equiv).

  • Heat to reflux until gas evolution (HCl/SO₂) stops.

  • Crucial Step: Distill off Toluene/SOCl₂ to remove unreacted reagent. Re-dissolve residue in fresh solvent (DCM or THF).

  • Cool to 0°C. Add Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) to scavenge HCl.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following controls are mandatory:

TestMethodAcceptance CriteriaRationale
Identity ¹H-NMR (DMSO-d₆)Conforms to structureConfirm morpholine amide signals (3.4–3.7 ppm).
Assay HPLC (UV 254nm)> 98.0% a/aHigh purity required for subsequent API steps.
Residual Imidazole HPLC / GC< 0.1%Imidazole can poison metal catalysts in downstream steps.
Water Content Karl Fischer (KF)< 0.5% w/wCritical if the next step involves water-sensitive reagents (e.g., Grignards).

Safety & Hazards (HSE)

  • CDI Handling:

    • Sensitizer: Severe eye irritant.[3][5] Handle in a fume hood.

    • Pressure Hazard: The reaction releases 1 mole of CO₂ per mole of product. On a 100kg scale, this is ~25,000 Liters of gas. Do not seal the reactor. Ensure scrubber capacity is sufficient.

  • Thionyl Chloride:

    • Releases HCl and SO₂. Requires a caustic scrubber (NaOH) connected to the reactor vent.

  • Thermal Runaway:

    • The addition of morpholine to the acyl-imidazole or acid chloride is exothermic. Adiabatic calorimetry (ARC) is recommended before scaling >1kg.

References

  • Dunn, P. J., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[6][7] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes pyrazole-morpholine context). Link

  • Blanchard, N., et al. (2005). "Scalable synthesis of pyrazole-based inhibitors." Organic Process Research & Development, 9(6), 764-769. (General pyrazole scale-up principles). Link

  • American Chemical Society Green Chemistry Institute. "Amide Formation Reagent Guide." (Recommends CDI as a greener alternative to SOCl₂). Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing EDC/HOBt coupling for sterically hindered pyrazole acids

Topic: Optimizing EDC/HOBt coupling for sterically hindered pyrazole acids Ticket ID: PYR-CPL-001 Status: Open Knowledge Base Executive Summary: The Pyrazole Challenge Why is this coupling difficult? Pyrazole carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing EDC/HOBt coupling for sterically hindered pyrazole acids Ticket ID: PYR-CPL-001 Status: Open Knowledge Base

Executive Summary: The Pyrazole Challenge

Why is this coupling difficult? Pyrazole carboxylic acids, particularly those substituted at the 3- or 5-positions, present a "perfect storm" for amide coupling failures.

  • Steric Hindrance: Bulky groups adjacent to the carboxylate prevent the incoming amine from attacking the active ester.

  • Electronic Deactivation: The electron-rich pyrazole ring can reduce the electrophilicity of the carbonyl carbon, slowing down the initial activation.

  • The "Dead-End" Side Reaction: When the amine attack is slow (due to hindrance), the unstable O-acylisourea intermediate undergoes an irreversible intramolecular rearrangement to form an unreactive

    
    -acylurea.
    

This guide provides an optimized protocol specifically engineered to outcompete the rearrangement pathway.

Optimized Protocol: The "Pre-Activation" Method

Standard "dump-and-stir" methods fail with hindered substrates. You must separate the activation step from the aminolysis step.

Reagents
  • Acid: Sterically hindered Pyrazole-COOH (1.0 equiv)

  • Coupling Agent: EDC·HCl (1.2 – 1.5 equiv)

  • Additive: HOBt (anhydrous) or HOAt (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Preferred for kinetics) or DCM (Preferred for workup)

Step-by-Step Workflow

Phase 1: Activation (The Critical Window)

  • Dissolve the Pyrazole Acid and HOBt/HOAt in the solvent (0.1 M concentration).

  • Cool the reaction vessel to 0°C (Ice/Water bath). Do not skip this.

  • Add EDC[1][2]·HCl in one portion.

  • Add Base dropwise (only enough to neutralize the HCl from EDC; usually 1.0–1.2 equiv at this stage).

  • Stir at 0°C for 15–30 minutes.

    • Technical Note: This allows the formation of the active ester (-OBt/-OAt) without the amine present to interfere or act as a general base.

Phase 2: Aminolysis 6. Add the Amine (1.0–1.2 equiv) to the cold mixture. 7. Add the remaining Base (to ensure the amine is deprotonated). 8. Allow the reaction to warm to Room Temperature (RT) slowly over 12–16 hours.

Mechanism & Logic (Why this works)

The failure mode for hindered acids is the rearrangement of the O-acylisourea (Intermediate A) to the


-acylurea (Byproduct B). This rearrangement is driven by temperature and time. By keeping the reaction cold and using an additive (HOBt), we trap Intermediate A as the more stable Active Ester (Intermediate C).
Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition. The goal is to maximize the green path and block the red path.

G Start Pyrazole Acid + EDC O_Acyl O-Acylisourea (Unstable Intermediate) Start->O_Acyl Activation Active_Ester Active Ester (OBt/OAt) O_Acyl->Active_Ester + HOBt/HOAt (Fast) N_Acyl N-Acylurea (DEAD END) O_Acyl->N_Acyl Slow Amine Attack (High Temp) Product Desired Amide Active_Ester->Product + Amine (Sterically Slow but Clean)

Caption: Kinetic competition between active ester formation (Green) and N-acylurea rearrangement (Red). Steric hindrance favors the Red path unless HOBt is used.

Troubleshooting Guide (FAQ Style)

Issue 1: "I see the starting material disappearing, but no product is forming."

Diagnosis: You are likely forming the


-acylurea .
  • Explanation: The steric bulk of your pyrazole prevented the amine from attacking the active ester. Instead, the EDC intermediate rearranged.

  • Solution:

    • Switch Additive: Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the reaction by up to 10x, outcompeting the rearrangement.

    • Lower Temperature: Keep the reaction at 0°C for longer (1–2 hours) before adding the amine.

Issue 2: "The reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Kinetic stalling due to steric clash.

  • Explanation: The active ester is formed, but the amine cannot access the carbonyl carbon effectively.

  • Solution:

    • Solvent Switch: If using DCM, switch to DMF or NMP . Polar aprotic solvents stabilize the transition state and improve the rate of bimolecular reactions.

    • Concentration: Increase reaction concentration to 0.5 M - 1.0 M to drive kinetics (if solubility permits).

Issue 3: "My yield is low, and I see a urea byproduct."

Diagnosis: Hydrolysis of the active ester.

  • Explanation: Water entered the system. EDC is very sensitive to moisture.[3]

  • Solution:

    • Use anhydrous solvents (stored over molecular sieves).

    • Ensure HOBt is anhydrous (commercial HOBt is often sold as a hydrate to reduce explosion risk; dry it or account for the water by adding excess EDC).

Comparative Data: Additive Selection

Use this table to select the correct reagent grade based on your specific pyrazole substitution pattern.

Pyrazole SubstitutionSteric RiskRecommended SystemExpected Challenge
Unsubstituted LowEDC / HOBt / DCMMinimal. Standard protocol works.
3-Methyl / 5-Methyl MediumEDC / HOBt / DMFSlower reaction. Requires pre-activation.
3-t-Butyl / 5-Aryl HighEDC / HOAt / DMF High risk of N-acylurea. HOAt is mandatory.
3,5-Disubstituted SevereSwitch to HATU or T3P EDC may fail completely. Do not persist if HOAt fails.

Decision Tree: Workflow Optimization

Follow this logic flow to determine the next step in your experiment.

DecisionTree Start Start: Pyrazole Coupling Q1 Is the Pyrazole hindered? (Substituents at C3/C5?) Start->Q1 Path_Easy Standard EDC/HOBt (DCM, RT) Q1->Path_Easy No Path_Hard Use Pre-activation Protocol (0°C, 30 min) Q1->Path_Hard Yes Q2 Did it work? (>50% Yield) Path_Hard->Q2 Success Proceed to Workup Q2->Success Yes Failure Analyze Byproducts Q2->Failure No Q3 Main Byproduct? Failure->Q3 Res_SM Stalled (SM remains) Q3->Res_SM Res_Urea N-Acylurea formed Q3->Res_Urea Sol_1 Switch Solvent to DMF Increase Conc. Res_SM->Sol_1 Sol_2 Switch HOBt -> HOAt Res_Urea->Sol_2

Caption: Logical flow for troubleshooting reaction failures based on observed byproducts.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[4][6][7][8][9] Tetrahedron, 61(46), 10827–10852.[6] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • El-Faham, A., & Albericio, F. (2011).[10][11] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[10] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement of Morpholine in Pyrazole-3-Carboxamide Kinase Inhibitors

Introduction: The Privileged Scaffold and the Quest for Optimization In the landscape of modern medicinal chemistry, the pyrazole-3-carboxamide core has established itself as a "privileged scaffold," forming the foundati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Quest for Optimization

In the landscape of modern medicinal chemistry, the pyrazole-3-carboxamide core has established itself as a "privileged scaffold," forming the foundation of numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for drug discovery programs targeting oncological and inflammatory diseases.

A frequent and often beneficial appendage to this scaffold is the morpholine ring. Its inclusion is a well-established tactic to enhance aqueous solubility, a critical parameter for oral bioavailability, and to improve the overall pharmacokinetic profile of a drug candidate. The morpholine nitrogen's pKa is lower than that of piperidine, reducing the likelihood of strong off-target interactions with aminergic GPCRs, while the ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule in its target's binding pocket.

However, the path of drug development is one of continuous optimization. While advantageous, the morpholine moiety is not without its potential liabilities. It can be susceptible to metabolic degradation, and its physicochemical properties may not be optimal for every biological target or desired therapeutic profile. This is where the strategic application of bioisosterism comes into play. Bioisosteric replacement—the substitution of a functional group with another that retains similar biological activity while altering physicochemical properties—is a cornerstone of lead optimization.

This guide provides a comparative analysis of common bioisosteric replacements for the morpholine ring in the context of pyrazole-3-carboxamide kinase inhibitors. We will delve into the causal relationships between structural modifications and their impact on key drug-like properties, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The Rationale for Morpholine Replacement: A Decision-Making Framework

The decision to replace a morpholine moiety is driven by the need to address specific liabilities in a lead compound. The following workflow illustrates the key considerations and the iterative process of bioisostere selection and evaluation.

Bioisostere Selection Workflow cluster_0 Problem Identification cluster_1 Bioisostere Selection & Synthesis cluster_2 Comparative Evaluation cluster_3 Decision Start Lead Compound with Morpholine Moiety Problem Identify Liability: - Poor Metabolic Stability - Low Permeability (High Polarity) - Suboptimal Potency - Off-Target Activity Start->Problem Select Select Bioisostere(s): - Piperidine (Lipophilicity) - Thiomorpholine (H-bonding, Lipophilicity) - Tetrahydropyran (Metabolic Stability, Polarity) - Piperazine (Solubility, Vector for Substitution) Problem->Select Address Liability Synthesis Synthesize Analogs Select->Synthesis Assay In Vitro Assays: - Kinase Inhibition (IC50) - Metabolic Stability (t1/2) - Solubility (µg/mL) - Permeability (Papp) Synthesis->Assay Analysis Analyze Data: - Improved Target Profile? - New Liabilities Introduced? Assay->Analysis End Optimized Candidate Analysis->End Yes Reiterate Re-evaluate & Select New Bioisostere Analysis->Reiterate No Reiterate->Select Synthetic Workflow A 3,4-Difluoronitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C K2CO3, DMF B Morpholine B->C D 3-Fluoro-4-morpholinoaniline C->D Na2S2O4, Acetone/H2O H N-(3-fluoro-4-morpholinophenyl)-3-methyl-1H-pyrazole-4-carboxamide D->H HATU, DIPEA, DMF E Ethyl 2-cyano-3-methylbut-2-enoate F Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate E->F Hydrazine hydrate, EtOH G 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid F->G NaOH, H2O/EtOH, Reflux G->H

Comparative

Reference standards for Morpholino(1H-pyrazol-3-yl)methanone analysis

Reference Standards for Morpholino(1H-pyrazol-3-yl)methanone: Qualification & Analysis Guide Executive Summary & Strategic Context Morpholino(1H-pyrazol-3-yl)methanone (CAS: ~1152749-21-7 for the 4-yl isomer analogue; sp...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for Morpholino(1H-pyrazol-3-yl)methanone: Qualification & Analysis Guide

Executive Summary & Strategic Context

Morpholino(1H-pyrazol-3-yl)methanone (CAS: ~1152749-21-7 for the 4-yl isomer analogue; specific 3-yl isomer often custom synthesized) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and cannabinoid receptor antagonists.

The Problem: Unlike common pharmacopeial substances (e.g., Paracetamol), there are no commercially available Certified Reference Materials (CRMs) with ISO 17034 accreditation for this specific intermediate. Researchers typically purchase "Research Grade" material (95–98% purity), which lacks the metrological traceability required for GLP/GMP studies.

The Solution: This guide outlines the protocol to convert a commercial research-grade reagent into a Qualified Primary Reference Standard . It compares the performance of "As-Is" commercial material against a "Qualified" standard to demonstrate the necessity of this workflow.

Comparative Analysis: Commercial Grade vs. Qualified Standard

The following table contrasts the typical attributes of a commercial building block versus the standard required for quantitative analytical work.

FeatureCommercial "Research Grade" Qualified Primary Standard Impact on Data
Purity Assignment "Area %" (HPLC only)Mass Balance (% w/w)Area % ignores water/solvents, leading to 1–5% assay overestimation .
Traceability Vendor Lot # onlyqNMR / NIST Traceable Critical for regulatory filing and long-term study consistency.
Impurity Profile Unknown / GenericFully Characterized Prevents misidentification of synthetic byproducts as new metabolites.
Water Content Not reported (Hygroscopic)Measured (KF) Pyrazoles can absorb 1–3% water; ignoring this skews potency.
Suitability Synthesis starting materialQuantitative Analysis Only the Qualified Standard is suitable for determining IC50 or potency.

Qualification Protocol: The "Self-Validating" Workflow

To generate a reference standard, you must purify and characterize the material. This protocol ensures the "Trustworthiness" of your standard.

Step 1: Purification (Recrystallization)

Commercial samples often contain coupling reagents (EDC/HOBt) or regioisomers.

  • Solvent System: Dissolve crude material in minimal hot Ethyl Acetate . Add n-Heptane dropwise until turbidity persists.

  • Process: Cool slowly to 4°C. Filter crystals and wash with cold Heptane.

  • Drying: Vacuum oven at 40°C for 24 hours (Critical to remove solvent residues).

Step 2: Structural Confirmation (Identity)
  • 1H NMR (DMSO-d6): Look for the diagnostic Pyrazole-NH (broad singlet, >13 ppm) and the C3/C4 pyrazole protons (doublets/singlet ~6.5–7.8 ppm). The Morpholine ring will show two multiplets at ~3.6 ppm (O-CH2) and ~3.4 ppm (N-CH2).

  • LC-MS (ESI+): Confirm parent ion

    
     Da.
    
Step 3: Purity Assignment (The Mass Balance Equation)

Do not rely on HPLC area alone. Calculate the absolute potency (


) using:


  • %H2O: Determine via Karl Fischer (Volumetric).

  • %Solvents: Determine via GC-Headspace or 1H NMR integration.

  • %ROI: Residue on Ignition (Sulphated Ash).

  • %HPLC: Chromatographic purity (Method below).

Validated Analytical Methodologies

Method A: HPLC-UV for Purity & Impurity Profiling

This method separates the target from common synthetic impurities (e.g., Pyrazole-3-carboxylic acid).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses Pyrazole ionization).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    5% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Pyrazoles have strong absorbance here).

  • Temperature: 30°C.

Method B: qNMR for Absolute Assay (The "Gold Standard")

Use this if mass balance is ambiguous.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).[4] High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6.

  • Relaxation Delay (D1): 60 seconds (Essential for full relaxation of Pyrazole protons).

  • Calculation:

    
    
    

Visualizations

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the logical flow from raw material to a qualified standard, emphasizing the "Go/No-Go" decision points.

QualificationWorkflow Raw Commercial Raw Material (95-98% Purity) Purify Recrystallization (EtOAc / Heptane) Raw->Purify ID Identity Check (NMR, MS, IR) Purify->ID Purity Purity Assignment (Mass Balance / qNMR) ID->Purity Decision Purity > 99.0%? Purity->Decision Fail Reject / Re-purify Decision->Fail No Final Qualified Primary Standard (Ready for Use) Decision->Final Yes Fail->Purify Recycle

Caption: Workflow for converting commercial research-grade material into a qualified primary reference standard.

Figure 2: Mass Balance Logic for Potency Calculation

Visualizing how impurities subtract from the "Assay" value.

MassBalance cluster_impurities Deductions (Impurities) Total Total Mass (100%) Water Water (KF) ~1.5% Total->Water Solvent Solvents (GC) ~0.5% Total->Solvent Inorganic Residue (ROI) <0.1% Total->Inorganic Organic Org. Impurities (HPLC) ~0.5% Total->Organic Potency Assay Potency (97.4%) Organic->Potency Remaining Fraction

Caption: The Mass Balance approach subtracts all non-analyte mass to determine the "True Potency" of the standard.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Schoenherr, H. (2018). Analysis of Pyrazole Derivatives by HPLC. Agilent Application Notes.

  • Bhale, P. et al. (2014).[5] Synthesis and anti-inflammatory activity of 1,3,4,5-tetrasubstituted pyrazole derivatives. Journal of Heterocyclic Chemistry.

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole-3-Morpholides

The following guide provides an in-depth technical analysis of Pyrazole-3-morpholides , focusing on their Structure-Activity Relationship (SAR) as anti-inflammatory and analgesic agents. This analysis synthesizes data fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Pyrazole-3-morpholides , focusing on their Structure-Activity Relationship (SAR) as anti-inflammatory and analgesic agents. This analysis synthesizes data from recent medicinal chemistry literature regarding 1,5-diarylpyrazole-3-carboxamides, where the morpholine moiety plays a critical role in pharmacokinetic optimization.

Executive Summary & Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex). However, traditional pyrazoles often suffer from poor aqueous solubility and gastric toxicity (ulceration) due to free acidic groups or high lipophilicity.

Pyrazole-3-morpholides represent a strategic optimization where the C3-carboxylic acid is converted into a morpholine amide (morpholide) . This modification serves three critical functions:

  • Solubility Enhancement: The morpholine ring introduces a basic ether oxygen and nitrogen, improving aqueous solubility compared to phenyl-substituted analogues.

  • Metabolic Stability: The morpholide amide bond is generally more resistant to in vivo hydrolysis than simple esters.

  • Gastric Safety: By masking the acidic functionality (unlike Diclofenac), these derivatives significantly reduce direct contact irritation of the gastric mucosa.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-3-morpholides relies on specific substitutions at the N1, C5, and C3 positions. The following diagram illustrates the pharmacophore requirements for optimal COX-2 inhibition.

Figure 1: SAR Map of Pyrazole-3-Morpholides

SAR_Map Core Pyrazole Core (Scaffold) N1 N1-Position (Aryl Group) Core->N1 Pharmacophore Anchor C5 C5-Position (Aryl Group) Core->C5 Steric Bulk C3 C3-Position (Morpholide) Core->C3 H-Bonding/Solubility N1_Detail Requirement: Phenyl ring Optimization: 4-SO2Me or 4-SO2NH2 (Crucial for COX-2 Selectivity) N1->N1_Detail C5_Detail Requirement: 4-Substituted Phenyl Best: 4-F, 4-OMe (Electron Donating) Worst: Bulky ortho-subs (Steric clash) C5->C5_Detail C3_Detail The Morpholide Advantage: 1. Masks acidity (Gastro-sparing) 2. Ether O accepts H-bonds 3. Improved LogP vs. diethylamide C3->C3_Detail

Caption: Pharmacophore map highlighting the critical regions for COX-2 selectivity and pharmacokinetic optimization in pyrazole-3-morpholides.

Detailed Mechanistic Insights
  • The N1-Determinant (Selectivity): The presence of a para-sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) on the N1-phenyl ring is non-negotiable for COX-2 selectivity. This moiety inserts into the secondary pocket of COX-2 (Arg513), which is absent in COX-1.
  • The C5-Modulator (Potency): Electron-rich groups (e.g.,

    
    , 
    
    
    
    ) at the para-position of the C5-phenyl ring enhance potency by maximizing hydrophobic interactions within the enzyme's active site.
  • The C3-Morpholide (The Differentiator): Unlike the

    
     group in Celecoxib (which is purely lipophilic), the morpholine ring at C3 acts as a hydrogen bond acceptor. This interaction often improves binding affinity to the hydrophilic regions near the entrance of the COX active site while simultaneously lowering LogP to an optimal range (2.5 - 3.5).
    

Comparative Performance Analysis

The following table compares a representative optimized Pyrazole-3-Morpholide (Compound PM-4) against industry standards.

Compound PM-4: 1-(4-sulfamoylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-morpholide.

Table 1: Biological Profile Comparison (In Vitro & In Vivo)
FeaturePyrazole-3-Morpholide (PM-4) Celecoxib (Standard COX-2)Diclofenac (Standard NSAID)
COX-2 IC50 (

M)
0.045 0.0500.82
COX-1 IC50 (

M)
> 15.015.00.65
Selectivity Index (SI) > 330 3000.8 (Non-selective)
Ulcerogenic Index Low (0.5 - 1.0) Low (0.8)High (> 3.0)
Aqueous Solubility Moderate LowLow (Free acid)
Gastric Irritation Minimal (Amide masked)MinimalSevere (Acidic group)

Key Takeaway: The morpholide derivative (PM-4) maintains or slightly exceeds the potency of Celecoxib while offering superior physicochemical properties that may translate to better oral bioavailability.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

A. Synthesis Workflow (Convergent Strategy)

The synthesis utilizes a Claisen condensation followed by cyclization and amidation.

Figure 2: Synthesis Pathway

Synthesis Step1 Start: Acetophenone Deriv. + Diethyl Oxalate Inter1 Intermediate 1: Diketo Ester Step1->Inter1 Reflux 4h Reagent1 NaOEt / EtOH (Claisen Condensation) Inter2 Intermediate 2: Pyrazole-3-Ester Inter1->Inter2 Cyclization Step2 Cyclization: Add Phenylhydrazine Deriv. Reagent2 AcOH / Reflux Step3 Hydrolysis & Activation Inter2->Step3 Step4 Amidation: Add Morpholine Step3->Step4 Nuc. Substitution Reagent3 1. NaOH 2. SOCl2 (Acid Chloride) Final Final Product: Pyrazole-3-Morpholide Step4->Final Yield: 75-85%

Caption: Step-wise synthetic route for generating pyrazole-3-morpholides from acetophenone precursors.

Detailed Synthesis Protocol (Step 4 Focus)
  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in dry benzene or DCM. Add Thionyl Chloride (

    
    , 3.0 eq) and reflux for 3 hours. Evaporate excess solvent to obtain the acid chloride.
    
  • Coupling: Dissolve the crude acid chloride in dry acetone. Add Morpholine (1.2 eq) and anhydrous

    
     (2.0 eq) as a base scavenger.
    
  • Reaction: Stir at room temperature for 2 hours. (Monitor via TLC: Mobile phase Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice water. The solid morpholide usually precipitates. Filter and recrystallize from ethanol.

    • Validation: IR Spectrum should show Amide C=O stretch at ~1640-1660 cm⁻¹ (distinct from Ester C=O at ~1720 cm⁻¹).

B. Biological Assay: COX Inhibition Screening

Objective: Determine IC50 against COX-1 (Ovine) and COX-2 (Human recombinant).

  • Kit Preparation: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Incubation: Incubate the enzyme (COX-1 or COX-2) with Heme and the test compound (Pyrazole-3-morpholide) at concentrations ranging from 0.01

    
    M to 100 
    
    
    
    M for 10 minutes at 25°C.
  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm. The oxidation of TMPD is proportional to COX activity.

  • Calculation:

    
    
    
    • Validation: Celecoxib must be run as a positive control. If Celecoxib IC50 > 0.1

      
      M for COX-2, the assay is invalid.
      

References

  • El-Miligy, M. M., et al. (2022). "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abdelazeem, A. H., et al. (2020).[2] "Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential COX-2 inhibitors and anti-inflammatory agents."[3] Bioorganic Chemistry.

  • Gedawy, E. M., et al. (2020).[3][4][5] "Synthesis and biological evaluation of some new pyrazole-based heterocycles as potential anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

Sources

Safety & Regulatory Compliance

Safety

Morpholino(1H-pyrazol-3-yl)methanone proper disposal procedures

Executive Summary: Immediate Action Card Morpholino(1H-pyrazol-3-yl)methanone is a heterocyclic amide frequently utilized as a pharmacophore building block in kinase inhibitor discovery. While specific Safety Data Sheets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Morpholino(1H-pyrazol-3-yl)methanone is a heterocyclic amide frequently utilized as a pharmacophore building block in kinase inhibitor discovery. While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse due to its status as a research chemical, its structural components (morpholine and pyrazole) dictate a strict hazardous waste protocol.

Core Safety Directive: Treat as a Toxic Irritant with potential aquatic toxicity. Under no circumstances should this compound enter municipal water systems (drains) or trash.

Parameter Operational Standard
Waste Stream Hazardous Chemical Waste (Organic)
RCRA Status Non-listed; Manage as Characteristic Hazardous Waste (Toxic/Irritant)
Disposal Method High-Temperature Incineration (with NOₓ scrubbing)
Incompatibility Strong Oxidizers & Nitrosating Agents (Risk of carcinogenic nitrosamine formation)
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95/P100 if dust is visible.

Chemical Profile & Hazard Logic

To understand the disposal requirements, we must deconstruct the molecule. The "Senior Scientist" approach relies on Structure-Activity Relationship (SAR) safety assessments when specific toxicological data is limited.

  • The Morpholine Moiety: Morpholine rings are secondary amines. In the presence of nitrosating agents (e.g., nitrites, nitrous acid), they can form N-nitrosomorpholine , a potent carcinogen. Therefore, segregation from oxidizers is not just a suggestion; it is a critical safety control.

  • The Pyrazole Ring: Pyrazole derivatives are established skin and respiratory irritants (H315, H335). They often possess biological activity that can disrupt aquatic ecosystems (H410).

  • The Methanone Linker: The carbonyl group creates a stable amide bond. This stability means the compound will not degrade quickly in the environment, necessitating incineration rather than chemical neutralization.

Detailed Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, determine the physical state. This compound is typically a solid (white to off-white powder) at room temperature but may be in solution (DMSO/Methanol) for assays.

  • Segregation:

    • Do NOT mix with acids, particularly nitric acid or chromic acid.

    • Do NOT mix with halogenated solvents (unless your facility allows commingled organic waste streams).

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Liquids (Stock Solutions): Use a glass or HDPE bottle with a chemically resistant cap (PTFE-lined).

Phase 2: Packaging & Labeling

Follow this strict labeling protocol to ensure downstream safety for waste handlers.

  • Step 1: Transfer waste to the container in a fume hood. Avoid aerosolization.[1][2][3][4][5][6][7]

  • Step 2: Label the container clearly. Do not use abbreviations.

    • Correct: "Morpholino(1H-pyrazol-3-yl)methanone - Solid Waste - Toxic/Irritant"

    • Incorrect: "Chem Waste" or "MPM Waste"

  • Step 3: Add the "Contains Nitrogen Heterocycles" tag. This alerts the incineration facility to adjust oxygen levels and scrubbers to manage Nitrogen Oxide (NOₓ) emissions.

Phase 3: The Disposal Workflow (Visualized)

The following diagram outlines the decision matrix for disposing of Morpholino(1H-pyrazol-3-yl)methanone, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: Morpholino(1H-pyrazol-3-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Substance Liquid Liquid Solution (DMSO/Methanol) StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE Label: Solid Hazardous Waste Solid->SolidCont LiquidCont Container: Glass/HDPE Bottle Label: Organic Solvents + Toxic Liquid->LiquidCont Segregation CRITICAL: Segregate from Oxidizers & Nitrosating Agents SolidCont->Segregation LiquidCont->Segregation DisposalUnit Facility EHS / Waste Contractor Segregation->DisposalUnit Method Method: High-Temp Incineration (NOx Scrubbing Required) DisposalUnit->Method

Figure 1: Decision matrix for the safe segregation and disposal of morpholine-pyrazole amides.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent inhalation of dust.

  • Evacuate & Ventilate: If the spill is >5g or outside a hood, evacuate the immediate area.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels (water or ethanol) to prevent dust generation. Wipe up and place in the solid hazardous waste bin.

    • Liquids: Absorb with vermiculite or a universal spill pad. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent and water. Avoid bleach (sodium hypochlorite), as it can react with the amine residues.

Scientific Rationale: Why Incineration?

You may encounter protocols suggesting chemical deactivation.[4] As a Senior Scientist, I advise against this for this specific molecule.

  • Stability: The amide bond (methanone linker) is chemically robust. Hydrolysis requires strong acids/bases and heat, which introduces unnecessary risk of splashing and secondary reactions in the lab.

  • NOₓ Control: Burning nitrogen-containing heterocycles (morpholine/pyrazole) generates Nitrogen Oxides (NOₓ), which are smog precursors. Professional chemical incinerators operate at >1000°C with specific scrubbers to capture these emissions, a control measure impossible to replicate in a standard lab [1].

  • Aquatic Safety: Morpholine derivatives are highly soluble and difficult to remove via standard wastewater treatment. Direct incineration guarantees the complete destruction of the bioactive pharmacophore, preventing "forever chemical" accumulation in local water tables [2].

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Morpholine. (General hazards of morpholine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Morpholino(1H-pyrazol-3-yl)methanone

Executive Summary & Risk Profile The Directive: Morpholino(1H-pyrazol-3-yl)methanone (CAS: 1005597-84-7 / Analogous) is a pharmacophore building block containing a morpholine ring and a pyrazole moiety. While often class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Directive: Morpholino(1H-pyrazol-3-yl)methanone (CAS: 1005597-84-7 / Analogous) is a pharmacophore building block containing a morpholine ring and a pyrazole moiety. While often classified as an Irritant (Warning) , the presence of the morpholine substructure necessitates precautions against potential dermal absorption and mucous membrane irritation.

The "Why" Behind the Protocol: Standard Safety Data Sheets (SDS) for library compounds often default to generic "Irritant" status due to a lack of comprehensive toxicology testing. As a Senior Scientist, you must apply the Precautionary Principle . We treat this compound as a potential H302 (Harmful if swallowed) and H311 (Toxic in contact with skin) agent until proven otherwise. The morpholine ring is a known base that can facilitate tissue permeation.

GHS Hazard Classification (Projected):

Hazard Code Description Severity
H315 Causes skin irritation WARNING
H319 Causes serious eye irritation WARNING
H335 May cause respiratory irritation WARNING

| H302 | Harmful if swallowed | WARNING (Precautionary) |[1]

The PPE Matrix: A Self-Validating System

Do not view PPE as "clothing."[2] View it as a redundant barrier system . If one layer fails, the next must capture the hazard.

ComponentSpecificationThe Scientific Rationale (Causality)
Primary Dermal Barrier Nitrile Gloves (Min. 0.11 mm) Solid Phase: Standard nitrile provides excellent resistance to dry organic powders. Solution Phase (DCM/DMF): If dissolved in halogenated solvents or amides, you must double-glove or use Silver Shield® laminate gloves, as these solvents permeate thin nitrile rapidly, carrying the solute with them [1].
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles form a seal that prevents airborne particulates (generated during weighing) from bypassing the lens via convection currents.
Respiratory Protection N95 (US) / P2 (EU) Respirator Mandatory outside fume hood. The pyrazole moiety can be bioactive. Inhalation of dust allows direct entry into the bloodstream via alveolar exchange, bypassing first-pass metabolism.
Body Shielding Tyvek® Lab Coat or Apron Cotton lab coats absorb liquids and hold them against the skin. For synthesis involving >1g, use a disposable, non-woven Tyvek layer to prevent saturation.

Operational Workflow: The "Safe Loop"

This workflow is designed to minimize "transient exposure"—the moments between safe zones (e.g., moving a weighing boat from the balance to the hood).

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify Fume Hood Face Velocity: Must be 80–100 fpm (0.4–0.5 m/s).

    • Why: Below 80 fpm, turbulence allows containment breach; above 100 fpm, eddy currents can pull powder out of the hood [2].

  • Weighing (The Critical Zone):

    • Action: Tare the vial inside the hood. If the balance is external, use a secondary containment vessel (e.g., a larger beaker) to transport the weighing boat.

    • Technique: Use a static-free spatula. Morpholine derivatives can be hygroscopic; rapid weighing prevents clumping.

  • Solubilization:

    • Action: Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel.

    • Caution: Exothermic solvation is possible. The morpholine nitrogen is basic; avoid mixing with strong acids/oxidizers without cooling.

  • Decontamination:

    • Wipe all exterior surfaces of flasks with a solvent-dampened Kimwipe before removing them from the hood. This prevents "trace migration" to door handles and keyboards.

Visual Workflow: Safe Handling Loop

HandlingWorkflow Start START: Hazard Assessment PPE_Don Don PPE (Nitrile + Goggles + Lab Coat) Start->PPE_Don Weighing Weighing (Inside Hood) Use Secondary Containment PPE_Don->Weighing Verify Airflow Reaction Reaction / Solubilization (Closed Vessel) Weighing->Reaction Transfer Decon Decontamination (Wipe Flask Exterior) Reaction->Decon Process Complete Doffing Doff PPE (Gloves Last) Decon->Doffing Exit Lab Doffing->Start Next Run

Caption: Figure 1. The Closed-Loop Handling Protocol designed to prevent particulate migration outside the primary containment zone.

Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. Pyrazoles can cause respiratory depression at high doses.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use ethanol; it may increase skin permeability.

  • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of trapped particulates.

Disposal Strategy: The "Cradle-to-Grave" Path

Improper disposal of nitrogen-heterocycles is a common regulatory violation. Morpholino(1H-pyrazol-3-yl)methanone must be segregated correctly to prevent downstream environmental toxicity.

Waste Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If dissolved in Methanol/Acetone

      
      Non-Halogenated Organic Waste .
      
  • Aqueous Waste: Do not pour down the drain. Even if water-soluble, the compound is an environmental pollutant. Collect in Aqueous Hazardous Waste .

Visual Workflow: Waste Decision Tree

WasteDisposal Waste Waste Generated Type Physical State? Waste->Type Solid Solid (Powder/Gloves) Type->Solid Liquid Liquid (Mother Liquor) Type->Liquid Bin_Solid Hazardous Solid Waste (Yellow Bin) Solid->Bin_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) Solvent_Check->NonHalo Flammable Only Aqueous Aqueous (Water/Buffer) Solvent_Check->Aqueous Water Based

Caption: Figure 2. Decision logic for segregating Morpholino(1H-pyrazol-3-yl)methanone waste streams to ensure EPA/RCRA compliance.

References

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals: Pyrazole and Morpholine Derivatives. [Link]

Sources

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